Antibacterial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): ortho-Tolyl vs. para-Tolyl Isomer
In a standardized broth microdilution assay, 2-(o-tolyl)oxazolo[4,5-b]pyridine (compound 3c) exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against MRSA ATCC 2943, whereas the para-tolyl isomer 3l showed an MIC of 25 µg/mL [1]. This represents a 4-fold superiority in potency for the ortho‑substituted derivative. The reference drug ampicillin displayed an MIC of 6.25 µg/mL against the same strain, indicating that compound 3c matches the potency of ampicillin against MRSA, while the para isomer is 4-fold weaker [1].
| Evidence Dimension | Antibacterial activity (MIC) against MRSA |
|---|---|
| Target Compound Data | MIC 6.25 µg/mL |
| Comparator Or Baseline | para-tolyl isomer 3l: MIC 25 µg/mL; ampicillin: MIC 6.25 µg/mL; streptomycin: MIC 25 µg/mL |
| Quantified Difference | 4-fold lower MIC vs. para isomer; equipotent to ampicillin |
| Conditions | Broth microdilution, MRSA ATCC 2943, 37°C, 16–24 h incubation |
Why This Matters
The ortho-tolyl derivative demonstrates ampicillin-level potency against MRSA, a critical hospital-acquired pathogen, whereas the para-tolyl isomer is significantly weaker, directly guiding procurement for anti-MRSA research.
- [1] Reen, G. K., Kumar, A., & Sharma, P. (2017). In vitro and in silico evaluation of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. Medicinal Chemistry Research, 26, 3336–3344. View Source
